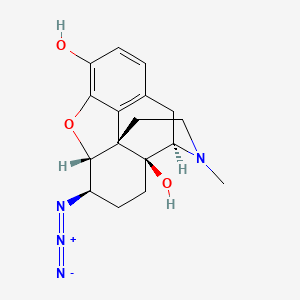
14-Hydroxyazidomorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Hydroxyazidomorphine is a synthetic derivative of morphine, characterized by the presence of an azido group at the 6-position and a hydroxyl group at the 14-position. This compound has been studied for its potent analgesic and antitussive properties, making it a subject of interest in pharmacological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxyazidomorphine involves the modification of morphineThe reaction conditions often involve the use of specific reagents and catalysts to facilitate these modifications .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of morphine derivatives generally involves the use of ionic liquids as solvents to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 14-Hydroxyazidomorphine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 14-position can be oxidized under specific conditions.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various morphine derivatives with modified functional groups, which can exhibit different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
14-Hydroxyazidomorphine has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for synthesizing other morphine derivatives.
Biology: Studied for its effects on biological systems, particularly its analgesic and antitussive properties.
Medicine: Investigated for its potential use as a pain reliever and cough suppressant.
Wirkmechanismus
The mechanism of action of 14-Hydroxyazidomorphine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesic and antitussive effects. The molecular targets include the mu-opioid receptors, which play a crucial role in pain modulation and cough suppression .
Vergleich Mit ähnlichen Verbindungen
Azidomorphine: The parent molecule without the hydroxyl group at the 14-position.
Morphine: The natural opioid from which 14-Hydroxyazidomorphine is derived.
Hydromorphone: A hydrogenated derivative of morphine.
Oxymorphone: A hydroxylated derivative of morphine.
Uniqueness: this compound is unique due to its combination of an azido group and a hydroxyl group, which imparts distinct pharmacological properties. It is more potent as an antitussive compared to its parent molecule, azidomorphine, and exhibits lower toxicity .
Eigenschaften
CAS-Nummer |
54301-19-8 |
|---|---|
Molekularformel |
C17H20N4O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(4R,4aS,7R,7aR,12bS)-7-azido-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C17H20N4O3/c1-21-7-6-16-13-9-2-3-11(22)14(13)24-15(16)10(19-20-18)4-5-17(16,23)12(21)8-9/h2-3,10,12,15,22-23H,4-8H2,1H3/t10-,12-,15+,16+,17-/m1/s1 |
InChI-Schlüssel |
JFEYKPRCFIWFEW-BGMJHJHJSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)N=[N+]=[N-] |
Kanonische SMILES |
CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrido[3,2-D][1,2]thiazine](/img/structure/B13955915.png)
![Ethyl 2-amino-5-[2-naphthylthio]benzoate](/img/structure/B13955925.png)
![2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B13955938.png)
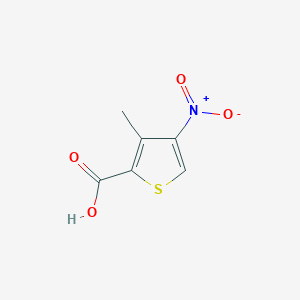
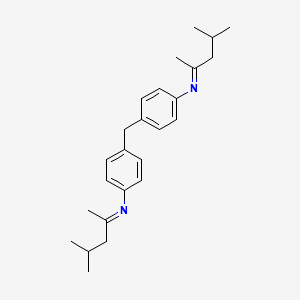
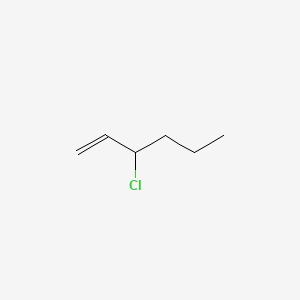
![4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol](/img/structure/B13955953.png)
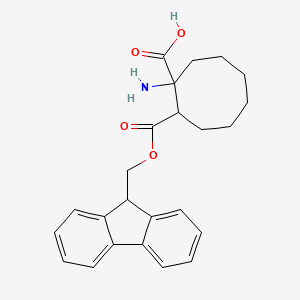
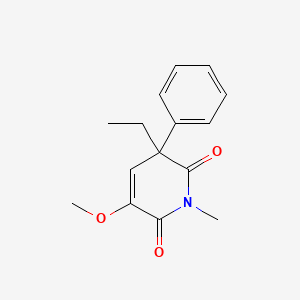
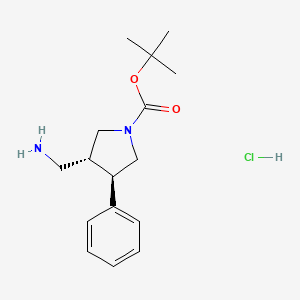
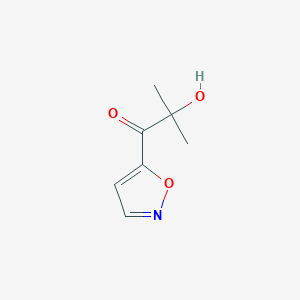
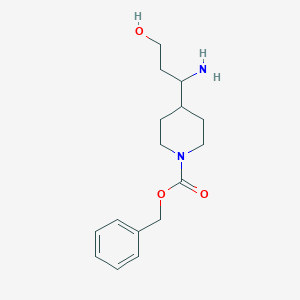
![Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13955986.png)
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13955990.png)
